Cas no 1956331-97-7 (3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid)

3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a fused indazole core with a tetrahydro backbone. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural rigidity and functional versatility. The presence of both carboxylic acid and indazole moieties allows for further derivatization, making it a valuable intermediate in the synthesis of biologically active molecules. Its well-defined stereochemistry and stability under standard conditions enhance its utility in drug discovery and development. The compound's purity and consistent performance make it suitable for high-precision applications in organic synthesis and ligand design.
3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid structure
1956331-97-7 structure
Product Name:3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
CAS No:1956331-97-7
MF:C10H14N2O2
MW:194.230362415314
CID:4779998
Update Time:2025-11-02

3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
    • Inchi: 1S/C10H14N2O2/c1-6-7-5-10(2,9(13)14)4-3-8(7)12-11-6/h3-5H2,1-2H3,(H,11,12)(H,13,14)
    • InChI Key: VYBQGVNZXPSHHB-UHFFFAOYSA-N
    • SMILES: OC(C1(C)CC2=C(C)NN=C2CC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 257
  • XLogP3: 1.2
  • Topological Polar Surface Area: 66

3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC11780-5g
3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
1956331-97-7 95%
5g
$2995 2023-09-07

Additional information on 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid

Recent Advances in the Study of 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid (CAS: 1956331-97-7)

The compound 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid (CAS: 1956331-97-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic scaffold, characterized by its indazole core, has been explored for its role in modulating various biological pathways, particularly in the context of inflammation and oncology. Recent studies have highlighted its utility as a versatile intermediate in the synthesis of novel bioactive molecules, making it a focal point for drug discovery efforts.

One of the key areas of research involving this compound is its application in the development of kinase inhibitors. Kinases play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. Researchers have synthesized derivatives of 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid to evaluate their inhibitory effects on specific kinase targets. Preliminary results from in vitro assays suggest that certain derivatives exhibit promising selectivity and potency, paving the way for further optimization and preclinical studies.

In addition to its potential as a kinase inhibitor, this compound has also been investigated for its anti-inflammatory properties. Recent studies have demonstrated that derivatives of 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid can modulate the activity of key inflammatory mediators, such as cytokines and chemokines. These findings are particularly relevant for the treatment of chronic inflammatory diseases, where current therapies often suffer from limited efficacy or significant side effects. The compound's ability to selectively target inflammatory pathways without causing widespread immunosuppression makes it an attractive candidate for further development.

The synthetic accessibility of 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid has also been a topic of recent research. Advances in synthetic methodologies have enabled the efficient production of this compound and its derivatives, facilitating large-scale screening and structure-activity relationship (SAR) studies. Notably, recent publications have described novel catalytic approaches that improve yield and purity, addressing previous challenges in the synthesis of this scaffold. These advancements are expected to accelerate the discovery of new therapeutic agents based on this chemical framework.

Looking ahead, the continued exploration of 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid and its derivatives holds great promise for the development of next-generation therapeutics. Future research directions may include the investigation of its pharmacokinetic and pharmacodynamic properties, as well as its potential applications in combination therapies. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into clinically viable treatments. As the field progresses, this compound is likely to remain a key player in the quest for innovative and effective medicines.

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.